N-((4-Bromonaphthalen-1-yl)methyl)-2-methylpropan-2-amine

Description

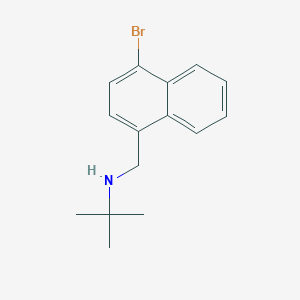

N-((4-Bromonaphthalen-1-yl)methyl)-2-methylpropan-2-amine is a tertiary amine featuring a brominated naphthalene core. Its structure comprises a 4-bromo-substituted naphthalene ring linked via a methylene group to a 2-methylpropan-2-amine (tert-butylamine) moiety. The bromine atom at the 4-position of the naphthalene enhances lipophilicity and may influence electronic properties, while the tert-butyl group contributes steric bulk and basicity.

Properties

Molecular Formula |

C15H18BrN |

|---|---|

Molecular Weight |

292.21 g/mol |

IUPAC Name |

N-[(4-bromonaphthalen-1-yl)methyl]-2-methylpropan-2-amine |

InChI |

InChI=1S/C15H18BrN/c1-15(2,3)17-10-11-8-9-14(16)13-7-5-4-6-12(11)13/h4-9,17H,10H2,1-3H3 |

InChI Key |

KMLXTPWHWQZFMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NCC1=CC=C(C2=CC=CC=C12)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Bromonaphthalen-1-yl)methyl)-2-methylpropan-2-amine typically involves the reaction of 4-bromonaphthalene with a suitable amine derivative. One common method involves the use of a Grignard reagent, where 4-bromonaphthalene is reacted with magnesium in the presence of an ether solvent to form the corresponding Grignard reagent. This intermediate is then reacted with 2-methylpropan-2-amine to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((4-Bromonaphthalen-1-yl)methyl)-2-methylpropan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

Reduction: Reduction reactions can yield amine derivatives with altered functional groups.

Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various functionalized naphthalene derivatives .

Scientific Research Applications

N-((4-Bromonaphthalen-1-yl)methyl)propan-2-amine, also known as N-((4-Bromonaphthalen-1-yl)methyl)propan-2-amine, is an organic compound with the molecular formula C15H16BrN and a molecular weight of approximately 278.19 g/mol. It consists of a bromonaphthalene moiety attached to a propan-2-amine group. While specific studies on this compound may be limited, its structural features suggest potential applications in medicinal chemistry and organic synthesis.

Potential Applications

- Medicinal Chemistry: N-((4-Bromonaphthalen-1-yl)methyl)propan-2-amine can serve as a building block for synthesizing pharmaceuticals. Compounds with similar structures have exhibited biological activities, suggesting that this compound may have therapeutic potential. Further research is necessary to elucidate its specific biological effects and therapeutic potential.

- Organic Synthesis: The presence of both the amine and the bromine substituent in N-((4-Bromonaphthalen-1-yl)methyl)propan-2-amine contributes to its reactivity. Key reactions may include:

- Bromine displacement: The bromine atom can be displaced by various nucleophiles, allowing for the introduction of new functional groups.

- Amine alkylation/acylation: The amine group can undergo alkylation or acylation reactions, leading to the formation of new compounds with modified properties.

- Cross-coupling reactions: The bromine substituent can participate in cross-coupling reactions, enabling the formation of carbon-carbon bonds and the synthesis of more complex molecules.

- Interaction studies: Interaction studies involving N-((4-Bromonaphthalen-1-yl)methyl)propan-2-amine could focus on:

- Receptor binding assays: Assessing the compound's ability to bind to specific receptors in vitro can provide insights into its potential mechanism of action.

- Enzyme inhibition studies: Evaluating the compound's ability to inhibit specific enzymes can help identify potential therapeutic targets.

- Cell-based assays: Testing the compound's effects on cell growth, differentiation, or other cellular processes can provide further information about its biological activity.

Mechanism of Action

The mechanism by which N-((4-Bromonaphthalen-1-yl)methyl)-2-methylpropan-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromonaphthalene moiety can facilitate binding to hydrophobic pockets in proteins, while the amine group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Halogen Effects : Bromine at the 4-position (naphthalene) vs. para-halogens (benzene) may alter electronic properties. For instance, bromine’s larger atomic size could enhance steric hindrance and reduce reactivity compared to fluorine or chlorine .

- Functional Groups: The tert-butylamine group is a common feature, contributing to steric protection and basicity.

Key Observations :

- The target compound may be synthesized via similar coupling strategies (e.g., DCC/DMAP), as evidenced by benzylamine derivatives in . Yields for such reactions typically range from 33% to 52% .

- Photochemical methods (e.g., Ir-catalyzed decarboxylation) are alternative routes for tert-butylamine derivatives but may require optimization for naphthalene systems .

Spectroscopic Properties

Table 3: NMR and MS Data for Tert-Butylamine Derivatives

Key Observations :

Key Observations :

- Nitrone derivatives (e.g., compound 3) demonstrate neuroprotection via radical scavenging, suggesting that the target compound’s bromonaphthalene group could enhance similar activity due to increased lipophilicity .

- Triazole-containing nitrones (e.g., 9f) exhibit potent antioxidant effects, though the absence of a nitrone group in the target compound limits direct comparison .

Biological Activity

N-((4-Bromonaphthalen-1-yl)methyl)-2-methylpropan-2-amine is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and metabolic regulation. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Molecular Formula

- Molecular Weight : 305.22 g/mol

- Chemical Structure : Features a bromonaphthalene moiety linked to a secondary amine.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, compounds with similar structures have shown efficacy against KRAS G12C mutant tumors, which are notoriously difficult to treat.

Case Study: KRAS G12C Mutant Tumors

A study published in 2020 demonstrated that certain derivatives of naphthalene could inhibit tumor growth in preclinical models. The research highlighted the importance of the bromine substitution in enhancing the compound's interaction with target proteins involved in tumor progression .

Metabolic Regulation

This compound has also been investigated for its role in metabolic regulation. Specifically, it has been noted for its ability to act as an agonist for GPR120, a receptor implicated in insulin sensitivity and inflammation reduction.

The compound promotes GLP-1 production in the gastrointestinal tract, which is crucial for glucose metabolism and appetite regulation. This suggests potential applications in treating metabolic disorders such as obesity and type 2 diabetes .

Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of KRAS G12C mutant tumors | |

| Metabolic Regulation | Agonist for GPR120, enhances GLP-1 | |

| Anti-inflammatory | Reduces inflammation in macrophages |

Pharmacological Properties

| Property | Value |

|---|---|

| Molecular Weight | 305.22 g/mol |

| Solubility | Soluble in organic solvents |

| Toxicity | Low toxicity observed in preliminary studies |

Recent Advances

In a recent patent application, this compound was highlighted for its potential use in pharmaceutical formulations aimed at treating metabolic diseases and certain cancers. The research emphasizes its dual action as an anti-inflammatory agent and a metabolic enhancer, making it a promising candidate for further development .

Future Directions

Ongoing research is focusing on optimizing the synthesis of this compound to enhance its bioavailability and efficacy. Studies are also exploring combination therapies that incorporate this compound with existing cancer treatments to improve outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.